![molecular formula C13H21NO3 B2669602 tert-Butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate CAS No. 1824101-68-9](/img/structure/B2669602.png)
tert-Butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate
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Overview
Description
“tert-Butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate” is a chemical compound with the CAS Number: 1824101-68-9 . It has a molecular weight of 239.31 . It is usually in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H21NO3/c1-13(2,3)17-12(16)14-7-6-10(15)8-11(14)9-4-5-9/h9,11H,4-8H2,1-3H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at 4°C . It has a molecular weight of 239.31 .Scientific Research Applications
Stereoselective Synthesis and Medicinal Chemistry Applications
One notable application is in the stereoselective synthesis of piperidine derivatives . Moskalenko et al. (2014) demonstrated that reacting tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with BuLi and iodides of protected alcohols led to the formation of tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates. These compounds, under specific conditions, cyclize into cis-isomers of N-Boc piperidine derivatives fused with oxygen heterocycles, which upon further treatment afford hydrochlorides of stereochemically homogeneous N-unsubstituted fused bicyclic systems (Moskalenko & Boev, 2014).
Organic Synthesis and Drug Development
Another significant research application involves the synthesis of tert-Butyl-4-Methyl-3-Oxopiperidine-1-Carboxylate , an important intermediate in the development of novel protein tyrosine kinase Jak3 inhibitors. Xin-zhi (2011) proposed an efficient synthesis process for this compound, highlighting its relevance in pharmaceutical manufacturing and indicating the potential for industrial scale-up (Chen Xin-zhi, 2011).
Synthesis of Substituted Piperidine Derivatives
Research by Boev et al. (2015) on tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives illustrates the compound's utility in synthesizing tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates. These cis isomers, through further chemical reactions, can be transformed into trans (3R,4R) isomers, showcasing the versatility of tert-Butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate derivatives in organic synthesis (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , which correspond to skin irritation, serious eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
tert-butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-7-6-10(15)8-11(14)9-4-5-9/h9,11H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIAVYQRAQLDPMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)CC1C2CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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